4'-Azidothymidine 5'-triphosphate

Descripción general

Descripción

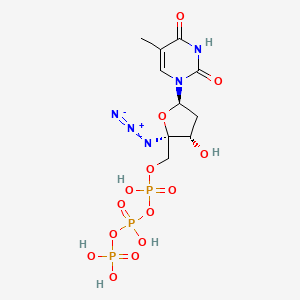

4’-Azidothymidine 5’-triphosphate is a nucleotide analog that plays a crucial role in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV). It is a triphosphate derivative of azidothymidine, which is known for its ability to inhibit the reverse transcriptase enzyme of HIV, thereby preventing the replication of the virus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azidothymidine 5’-triphosphate typically involves the phosphorylation of azidothymidine. The process begins with the conversion of azidothymidine to its monophosphate form, followed by further phosphorylation to obtain the triphosphate derivative. This is usually achieved using phosphorylating agents such as phosphorus oxychloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of 4’-Azidothymidine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to avoid the formation of by-products and to ensure the stability of the compound during production and storage .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Azidothymidine 5’-triphosphate primarily undergoes substitution reactions due to the presence of the azido group. It can also participate in phosphorylation and hydrolysis reactions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles that can replace the azido group under mild conditions.

Phosphorylation Reactions: Phosphorylating agents such as phosphorus oxychloride and bases like triethylamine are commonly used.

Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of the triphosphate group.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted analogs of azidothymidine .

Aplicaciones Científicas De Investigación

4’-Azidothymidine 5’-triphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes.

Biology: It serves as a model compound to investigate the mechanisms of nucleotide incorporation and chain termination in DNA synthesis.

Medicine: It is a key component in antiviral therapies, particularly for the treatment of HIV. Its ability to inhibit reverse transcriptase makes it a valuable drug in the fight against HIV/AIDS.

Industry: It is used in the development of diagnostic tools and therapeutic agents for viral infections.

Mecanismo De Acción

4’-Azidothymidine 5’-triphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Upon incorporation into the viral DNA, it causes chain termination due to the absence of a 3’-hydroxyl group, which is necessary for the addition of subsequent nucleotides. This prevents the replication of the virus and reduces its ability to infect new cells .

Comparación Con Compuestos Similares

Thymidine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.

Zidovudine 5’-triphosphate: Another nucleotide analog used in HIV treatment, similar in structure but with different substituents.

Uniqueness: 4’-Azidothymidine 5’-triphosphate is unique due to its azido group, which enhances its ability to inhibit reverse transcriptase selectively. This makes it more effective in terminating viral DNA synthesis compared to other nucleotide analogs .

Actividad Biológica

4'-Azidothymidine 5'-triphosphate (ADRT-TP) is a potent nucleoside analog primarily recognized for its efficacy against human immunodeficiency virus (HIV). This article delves into the biological activities, mechanisms of action, and therapeutic implications of ADRT-TP, supported by data tables and relevant case studies.

ADRT-TP is an active metabolite derived from 4'-azidothymidine (AZT), which is phosphorylated by cellular kinases to its triphosphate form. The mechanism involves competitive inhibition of HIV reverse transcriptase (RT), an enzyme crucial for viral replication. ADRT-TP mimics the natural substrate thymidine triphosphate, leading to premature termination of viral DNA synthesis when incorporated into the growing DNA chain. This selective inhibition is attributed to its higher affinity for HIV RT compared to human DNA polymerases, minimizing toxicity to host cells .

Inhibition of HIV Replication

ADRT exhibits significant antiviral activity against various strains of HIV. Studies have shown that ADRT-TP inhibits HIV replication in human lymphocytes with a half-maximal inhibitory concentration (IC50) ranging from 0.1 to 0.5 µM . The compound's selectivity for HIV RT over human polymerases allows for effective antiviral action with reduced side effects.

Comparative Efficacy with Other Antiviral Agents

ADRT has been studied in conjunction with other antibiotics, revealing synergistic effects. For instance, in combination with colistin, ADRT demonstrated enhanced antibacterial activity against multidrug-resistant strains of Klebsiella pneumoniae and Escherichia coli. In vitro experiments indicated that the combination treatment achieved significant bacterial killing within hours, surpassing the efficacy of either drug alone .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ADRT-TP is characterized by its rapid phosphorylation in human cells. Key findings include:

- Phosphorylation Rates : ADRT is phosphorylated by thymidine kinase to ADRT monophosphate (ADRT-MP), which is further converted into ADRT-TP. The phosphorylation rate is approximately 1.4% that of thymidine .

- Enzyme Interactions : ADRT-MP shows lower affinity towards thymidylate kinase and thymidylate synthase compared to their natural substrates, indicating a unique metabolic pathway that does not significantly interfere with normal thymidine metabolism .

Clinical Trials and Observations

- Phase I Clinical Trial : Initial trials demonstrated that AZT could safely increase CD4 counts in HIV patients while showing strong clinical effectiveness, such as weight gain and improved immune response .

- Combination Therapy : A murine model study highlighted the enhanced efficacy of ADRT when used alongside colistin against resistant bacterial strains, showcasing its potential beyond antiviral applications .

Table 1: Inhibitory Concentrations of ADRT-TP Against HIV

| Compound | IC50 (µM) | Target |

|---|---|---|

| ADRT-TP | 0.1 - 0.5 | HIV Reverse Transcriptase |

| AZT | 0.05 - 0.3 | HIV Reverse Transcriptase |

| Thymidine | N/A | Human DNA Polymerase |

Table 2: Synergistic Effects of ADRT with Colistin

| Drug Combination | Bacterial Strain | Killing Time (h) | MIC (mg/L) |

|---|---|---|---|

| Colistin + ADRT (4 mg/L) | K. pneumoniae BAA-2472 | 4 | 2 |

| Colistin + ADRT (2 mg/L) | E. coli Af40 | 8 | 8 |

Propiedades

IUPAC Name |

[[(2R,3S,5R)-2-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEKENYUWQNKCU-NYNCVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140158-13-0 | |

| Record name | 4'-Azidothymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.